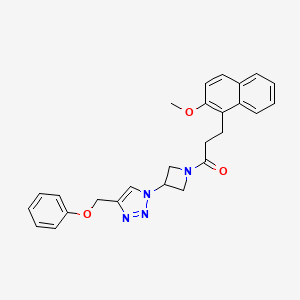

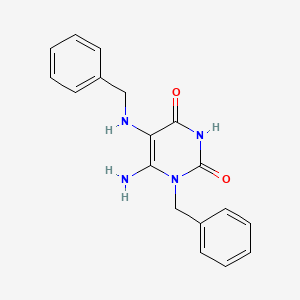

![molecular formula C17H20N4O B2888683 8-(2-methylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2176069-16-0](/img/structure/B2888683.png)

8-(2-methylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(2-methylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane, also known as MBOATBO, is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis of Bridged Azabicyclic Compounds : The synthesis of 8-azabicyclo[3.2.1]octane derivatives involves radical translocation reactions of specific piperidines and pyrrolidines, highlighting the compound's versatility in forming structurally complex azabicyclic systems. These processes provide insights into regioselective cyclizations and the influence of substituents on the cyclization outcomes, demonstrating the compound's utility in synthetic chemistry (Ikeda, Kugo, & Sato, 1996); (Sato, Kugo, Nakaumi, Ishibashi, & Ikeda, 1995).

Reactivity with Carbonyl Compounds : Studies on endo-Tricyclo[3.2.1.0(2,4)]oct-8-ylidene's reactivity reveal complex mechanisms involving the insertion of the carbene's divalent carbon atom into α-bonds of carbonyl compounds, facilitated by a unique electronic structure. This work underscores the compound's role in understanding reaction mechanisms and developing synthetic methodologies (Apeland, Rosenberg, Arion, Kählig, & Brinker, 2015).

Muscarinic Activities of Derivatives : The synthesis and evaluation of quinuclidin-3-yltriazole and -tetrazole derivatives demonstrate the potential pharmacological applications of 8-azabicyclo[3.2.1]octane derivatives. Their muscarinic activities, explored through radioligand binding assays, offer insights into their therapeutic potential and the impact of structural modifications on biological activity (Wadsworth, Jenkins, Orlek, Cassidy, Clark, Brown, Riley, Graves, Hawkins, & Naylor, 1992).

Synthetic Applications in Green Chemistry : The use of 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a catalyst in environmentally friendly synthesis processes for tetrahydrobenzo[b]pyran derivatives and pyrazolo[1,2-a][1,2,4]triazole-1,3-diones underlines the compound's significance in green chemistry and catalysis. These methods emphasize the advantages of using water or aqueous ethanol as solvents and highlight the efficiency of DABCO in promoting multicomponent reactions (Tahmassebi, Bryson, & Binz, 2011); (Azarifar, Nejat-Yami, & Zolfigol, 2013).

properties

IUPAC Name |

(2-methylphenyl)-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O/c1-12-4-2-3-5-16(12)17(22)21-13-6-7-14(21)11-15(10-13)20-9-8-18-19-20/h2-5,8-9,13-15H,6-7,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIXBQIHCGKEPCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N2C3CCC2CC(C3)N4C=CN=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(4-methoxybenzylidene)hydrazinyl]ethanol](/img/structure/B2888600.png)

![2-(Trifluoromethyl)-7-azaspiro[3.5]nonan-2-ol;hydrochloride](/img/structure/B2888606.png)

![Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2888607.png)

![N-(2-(6-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2888613.png)

![4-(4-Cyclopropylsulfonylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2888618.png)

![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2888619.png)